Glycyl-L-prolylglycylglycyl-L-valine
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Overview
Description
Glycyl-L-prolylglycylglycyl-L-valine is a synthetic peptide composed of five amino acids: glycine, L-proline, glycine, glycine, and L-valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-prolylglycylglycyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide) to form peptide bonds.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using techniques like HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-prolylglycylglycyl-L-valine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the proline residue, leading to the formation of hydroxyproline.
Reduction: Reduction reactions are less common but can involve the reduction of any oxidized residues.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or performic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be employed.
Substitution: This can be achieved using standard SPPS techniques with different amino acids.
Major Products
The major products of these reactions include modified peptides with altered functional groups or sequences, which can exhibit different biological or chemical properties.
Scientific Research Applications
Glycyl-L-prolylglycylglycyl-L-valine has several applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.
Biology: The peptide can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications include the development of peptide-based drugs for various diseases.
Industry: It can be used in the development of biomaterials and as a component in drug delivery systems.
Mechanism of Action
The mechanism of action of Glycyl-L-prolylglycylglycyl-L-valine depends on its specific application. In a biological context, it may interact with enzymes or receptors, influencing cellular pathways. For example, it could inhibit or activate specific enzymes, leading to changes in cellular metabolism or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
Glycyl-L-proline: A simpler dipeptide used in various biochemical studies.
Uniqueness
Glycyl-L-prolylglycylglycyl-L-valine is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of glycine and proline residues can influence its stability and interaction with other molecules, making it valuable for specific research and industrial applications.
Properties
CAS No. |
742068-47-9 |
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Molecular Formula |
C16H27N5O6 |
Molecular Weight |
385.42 g/mol |
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C16H27N5O6/c1-9(2)14(16(26)27)20-12(23)8-18-11(22)7-19-15(25)10-4-3-5-21(10)13(24)6-17/h9-10,14H,3-8,17H2,1-2H3,(H,18,22)(H,19,25)(H,20,23)(H,26,27)/t10-,14-/m0/s1 |
InChI Key |
HXZAPIHSFOALGC-HZMBPMFUSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CNC(=O)C1CCCN1C(=O)CN |
Origin of Product |
United States |
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